Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazole ring fused to a quinazoline moiety, which is further substituted with a phenylsulfonyl group The piperidine ring attached to the quinazoline core adds to its structural complexity
Preparation Methods
The synthesis of Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the quinazoline moiety. The phenylsulfonyl group is then added via a sulfonylation reaction. The final step involves the esterification of the piperidine ring with ethyl chloroformate under basic conditions .
This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include sulfone derivatives, dihydrotriazole derivatives, and substituted piperidine derivatives .
Scientific Research Applications
Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses and inflammation. Additionally, it inhibits endoplasmic reticulum stress and apoptosis, contributing to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate can be compared with other triazoloquinazoline derivatives, such as:
Ethyl 1-[7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate: This compound has a similar structure but includes a chlorine atom, which may alter its chemical and biological properties.
Ethyl 1-[3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate: This compound differs in the position of the carboxylate group, which can affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylsulfonyl group, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-2-32-23(29)16-12-14-27(15-13-16)20-18-10-6-7-11-19(18)28-21(24-20)22(25-26-28)33(30,31)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSQHJFASXXQMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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